molecular formula C16H13ClN2O2S B11453618 2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11453618
M. Wt: 332.8 g/mol
InChI Key: OULXSYGHFDJQQB-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 4-chlorobenzyl and 3-methoxyphenyl groups in the structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Thiosemicarbazide Intermediate: : The reaction begins with the condensation of 4-chlorobenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. This step forms the thiosemicarbazide intermediate.

  • Cyclization to Form the Oxadiazole Ring: : The thiosemicarbazide intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

  • Introduction of the 3-Methoxyphenyl Group: : The final step involves the reaction of the oxadiazole ring with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the 3-methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promising results in inhibiting the growth of various pathogens.

  • Medicine: : Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

  • Industry: : Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

  • Enzyme Inhibition: : The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

  • Receptor Binding: : It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

  • DNA Interaction: : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole can be compared with other similar compounds in the 1,3,4-oxadiazole family:

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: : Similar structure but with a furan ring instead of the 3-methoxyphenyl group. It has different biological activities and chemical reactivity.

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole: : Contains a 4-methylphenyl group, which alters its physical and chemical properties compared to the 3-methoxyphenyl derivative.

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O2S/c1-20-14-4-2-3-12(9-14)15-18-19-16(21-15)22-10-11-5-7-13(17)8-6-11/h2-9H,10H2,1H3

InChI Key

OULXSYGHFDJQQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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